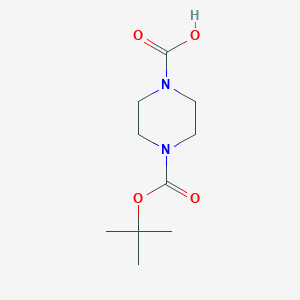

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid

Beschreibung

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group on one nitrogen atom and a carboxylic acid moiety on the adjacent carbon. The Boc group is widely used in organic synthesis to protect amines from undesired reactions during multi-step syntheses, particularly in pharmaceutical intermediates . Piperazine scaffolds are valued for their ability to modulate physicochemical properties, such as solubility and bioavailability, and are prevalent in drugs targeting neurological, antimicrobial, and anticancer pathways . This compound serves as a versatile building block for introducing piperazine motifs into complex molecules, enabling tailored interactions with biological targets.

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIHOTDSIJXUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diethanolamine-Based Synthesis of N-Boc-piperazine

A landmark method for Boc protection, detailed in CN102153526B, involves diethanolamine as the starting material. Benzyl chloride alkylates diethanolamine, followed by thionyl chloride-mediated chlorination and ammonolysis to form piperazine. Subsequent reaction with tert-butyl dicarbonate introduces the Boc group, achieving yields up to 94%.

Table 1: Reaction Conditions for N-Boc-piperazine Synthesis

| Reagent | Molar Ratio (vs. Diethanolamine) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Benzyl Chloride | 0.8–1.2 | 1–1.5 | 92–94 |

| Thionyl Chloride | 1.2–1.8 | 2.5–3.5 | - |

| Tert-Butyl Dicarbonate | 0.8–1.3 | 0.5–1 | - |

This method avoids heavy metals and hazardous gases, aligning with green chemistry principles. The use of liquefied ammonia for ammonolysis ensures high regioselectivity, minimizing byproducts.

Photocatalytic Coupling for Boc-Protected Intermediates

CN108558792B discloses a photocatalytic route for synthesizing Boc-piperazine derivatives. Using acridine salt photocatalysts and blue LED irradiation, 2-aminopyridine couples with piperazine-1-tert-butyl carboxylate in dichloroethane, yielding 95% of the target product. This single-step method eliminates traditional metal catalysts and hydrogenation steps, enhancing safety and scalability.

While the provided sources focus on Boc protection, the introduction of the carboxylic acid group necessitates extrapolation from analogous reactions. Post-Boc protection, carboxylation may proceed via:

Carbamate Hydrolysis

N-Boc-piperazine-1-carboxamide, synthesized via autoclave reactions with pyridinyl isocyanates, undergoes acidic or basic hydrolysis to yield the carboxylic acid. For example, 36% hydrochloric acid in ethyl acetate precipitates the hydrochloride salt, which is subsequently neutralized.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of Key Methods

| Method | Starting Material | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Diethanolamine Route | Diethanolamine | None | 94 | Scalable, green |

| Photocatalytic | 2-Aminopyridine | Acridine salt | 95 | Single-step, metal-free |

| Autoclave Carboxamide | Piperazine | 1-Methylpyrrolidine | 93 | High purity |

The diethanolamine route offers scalability for industrial applications, whereas photocatalytic methods excel in step economy. Autoclave-based carboxamide synthesis ensures high purity but requires specialized equipment.

Challenges and Optimization Opportunities

Byproduct Formation in Boc Protection

Over-alkylation during benzyl chloride treatment may generate dibenzylated byproducts. Optimizing molar ratios (e.g., 1:1 benzyl chloride:diethanolamine) and reaction times minimizes this issue.

Solvent Selection in Photocatalysis

Anhydrous dichloroethane in photocatalytic reactions prevents hydrolytic side reactions. Alternative solvents like acetonitrile may enhance reaction rates but require rigorous drying.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in peptide synthesis.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.

Hydrochloric Acid in Methanol: Another reagent for deprotection.

Di-tert-butyl Dicarbonate:

Major Products Formed

The major products formed from these reactions include the deprotected piperazine derivatives and various coupled products used in further synthetic applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Antimicrobial Agents

One of the notable applications of 4-(tert-butoxycarbonyl)piperazine-1-carboxylic acid is in the synthesis of oxazolidinone antimicrobials. These compounds are effective against gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of this compound can inhibit protein synthesis by targeting ribosomal initiation complexes, making them potent against pathogens resistant to conventional antibiotics .

Drug Development for Cancer Treatment

This compound is also involved in synthesizing intermediates for cancer drugs. For instance, it plays a role in the preparation of compounds like palbociclib, which is used for treating estrogen receptor-positive breast cancer. The synthesis methods have evolved to improve yield and reduce environmental impact, utilizing photocatalytic processes that enhance safety and efficiency .

Chemical Properties and Synthesis Techniques

The chemical properties of this compound make it suitable for various synthetic routes:

- Chemical Structure : The presence of the tert-butoxycarbonyl group enhances stability and solubility, facilitating its use in complex organic reactions.

- Synthesis Methods : Traditional methods for synthesizing this compound have been refined to improve atom economy and reduce byproducts. Recent advancements include photocatalytic synthesis that minimizes the use of hazardous materials .

Case Studies

Several case studies illustrate the practical applications of this compound:

Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of piperazine derivatives incorporating the 4-(tert-butoxycarbonyl) moiety, which exhibited significant antibacterial activity against various strains. The research highlighted how modifications to this core structure could lead to improved antimicrobial profiles .

Development of Anticancer Drugs

Another case study focused on optimizing the synthesis route for a piperazine-based anticancer drug. Researchers successfully utilized this compound as an intermediate, achieving higher yields through innovative synthetic strategies that employed less toxic reagents .

Data Table: Comparison of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Antimicrobial Agents | Used in synthesizing oxazolidinone antibiotics | Effective against MRSA; inhibits protein synthesis |

| Cancer Drug Development | Intermediate for palbociclib and similar compounds | Improved yield through photocatalytic methods |

| Synthetic Methodology | Various techniques including traditional and photocatalytic synthesis | Enhanced safety and reduced environmental impact |

Wirkmechanismus

The primary mechanism of action of 4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid involves the protection of amine groups during chemical synthesis. The tert-butoxycarbonyl group prevents the amine from participating in unwanted side reactions, allowing for selective reactions to occur. The protected amine can later be deprotected under acidic conditions to yield the desired product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-(tert-butoxycarbonyl)piperazine-1-carboxylic acid with its structural analogs, focusing on substituent effects, synthetic yields, and applications. Compounds are categorized by substituent type:

Ester Derivatives

Ester-functionalized analogs exhibit enhanced lipophilicity, making them suitable as prodrugs or intermediates. Key examples include:

- Key Observations :

Carboxylic Acid Derivatives

Carboxylic acid analogs enhance water solubility and are direct participants in hydrogen bonding. Examples include:

- Key Observations :

- Positional isomerism (C1 vs. C2 carboxylic acid) impacts hydrogen-bonding capacity and molecular recognition. For example, the C2 isomer (CAS 128019-59-0) is utilized in asymmetric synthesis .

- Carboxylic acids are critical for metal coordination in catalytic systems or as bioactive motifs in drug candidates .

Aromatic and Heterocyclic Derivatives

Substituents like aryl or heterocyclic groups expand applications in drug discovery:

- Key Observations :

Specialized Functional Groups

Unique substituents enable niche applications:

Biologische Aktivität

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid (Boc-piperazine) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid functional group. This structure contributes to its reactivity and potential interactions with biological targets.

Synthesis

Boc-piperazine can be synthesized through various methods, including the reaction of piperazine with tert-butyl chloroformate. The synthetic route may vary based on the desired purity and yield, with adjustments made to optimize conditions such as temperature and solvent choice.

The biological activity of Boc-piperazine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. Notably, compounds derived from piperazine structures have shown promise in antimicrobial and anticancer applications due to their ability to inhibit protein synthesis and affect cell proliferation.

Antimicrobial Properties

Research indicates that Boc-piperazine derivatives exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that certain derivatives demonstrate effectiveness against Gram-positive bacteria by inhibiting protein synthesis at the ribosomal level, akin to oxazolidinones, which are known for their unique mechanism of action against resistant strains .

Anticancer Activity

Boc-piperazine has also been explored for its anticancer properties. In vitro studies have demonstrated that derivatives can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, one compound showed an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells while exhibiting significantly lower toxicity towards non-cancerous cells .

Case Studies

- Antimicrobial Efficacy : A study evaluating the efficacy of Boc-piperazine derivatives against Mycobacterium tuberculosis highlighted their potential as new therapeutic agents in combating multidrug-resistant strains . The derivatives showed promising inhibition rates in vitro.

- Anticancer Research : Another investigation into the anticancer effects of Boc-piperazine derivatives revealed that they could induce apoptosis in cancer cells through caspase activation pathways. The selectivity index was notably high compared to traditional chemotherapeutics like 5-Fluorouracil .

- Mechanistic Insights : Detailed mechanistic studies using molecular docking simulations indicated that Boc-piperazine interacts favorably with target enzymes involved in critical metabolic pathways, providing insights into its potential as a lead compound for drug development .

Comparative Analysis

| Compound | Biological Activity | IC50/Effective Concentration | Mechanism |

|---|---|---|---|

| Boc-Piperazine Derivative A | Antimicrobial | 0.87 μM | Protein synthesis inhibition |

| Boc-Piperazine Derivative B | Anticancer | 0.126 μM | Apoptosis induction via caspase activation |

| Traditional Antibiotic (e.g., Oxazolidinone) | Antimicrobial | Varies | Ribosomal initiation complex inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(tert-butoxycarbonyl)piperazine-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc protection of the piperazine nitrogen. A common approach is reacting piperazine-1-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF) . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of piperazine to Boc anhydride) and temperature (0–25°C). Side reactions, such as over-Boc protection, are minimized by using anhydrous solvents and inert atmospheres. Post-synthesis purification via flash chromatography (hexanes/EtOAc) or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and piperazine ring connectivity .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ = 245.3 for C₁₁H₂₀N₂O₄) and detects impurities .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carbamate N-H bonds (~3350 cm⁻¹) .

- XRD : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Q. How can researchers troubleshoot low yields during Boc protection of piperazine derivatives?

- Methodological Answer : Low yields often arise from:

- Moisture Contamination : Hydrolysis of Boc anhydride reduces reactivity. Use molecular sieves or anhydrous solvents.

- Incomplete Deprotonation : Piperazine requires full deprotonation (pH >10) for efficient Boc coupling. Additives like DMAP enhance reaction rates .

- Side Reactions : Monitor for di-Boc byproducts via TLC (Rf comparison with authentic standards). Adjust stoichiometry to 1:1.05 (piperazine:Boc anhydride) .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence reactivity in subsequent derivatization reactions?

- Methodological Answer : The tert-butyl group provides steric shielding, directing electrophilic substitutions to the piperazine nitrogen or carboxylic acid moiety. For example:

- Nucleophilic Substitution : The Boc group stabilizes intermediates in SN2 reactions (e.g., alkylation with chloroacetone) but may hinder bulkier reagents .

- Carboxylic Acid Activation : EDCI/HOBt-mediated coupling to amines proceeds efficiently, as the Boc group does not compete for activation . Computational studies (DFT) predict charge distribution, guiding regioselective modifications .

Q. What strategies resolve contradictions in reported reaction conditions for synthesizing piperazine-Boc conjugates?

- Methodological Answer : Discrepancies in solvent polarity (DMF vs. THF) or temperature (0°C vs. RT) often reflect substrate-specific optimizations:

- Case Study : In the synthesis of tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, diazo transfer reactions require strict anhydrous DCM at –10°C to avoid side-product formation, whereas Boc deprotection with TFA proceeds optimally at 25°C .

- Systematic Screening : Use DoE (Design of Experiments) to evaluate solvent, catalyst, and temperature interactions. For example, a Plackett-Burman design identified NaHCO₃ as critical for suppressing hydrolysis in aqueous-organic biphasic systems .

Q. How can crystallographic data inform the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : X-ray diffraction (XRD) reveals key structural motifs:

- Piperazine Conformation : Chair vs. boat conformations affect binding to biological targets (e.g., enzymes or GPCRs). In tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, optimizing hydrogen bonding with active sites .

- Intermolecular Interactions : Crystal packing analysis identifies π-π stacking or hydrogen-bonding networks, guiding solubility modifications (e.g., adding polar substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.